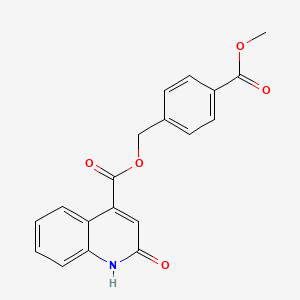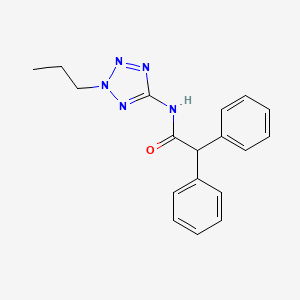![molecular formula C15H16N2OS B5721534 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as AMPTQ, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives, which have been studied for their various biological activities. In
Wissenschaftliche Forschungsanwendungen
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine. This makes this compound a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Wirkmechanismus
The exact mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not yet fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In addition, this compound has been shown to inhibit the activity of certain enzymes and proteins, such as topoisomerase II and tubulin. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potent biological activity. This makes this compound a valuable tool for studying various biological processes, such as cell proliferation, apoptosis, and neurotransmitter modulation. In addition, the synthesis method of this compound is relatively straightforward and can be carried out using commercially available reagents.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the potency of this compound can also be a limitation, as high concentrations of the compound may lead to nonspecific effects.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of this compound, particularly in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the biological effects of this compound.
Another potential direction for research is to explore the potential applications of this compound in other scientific research fields, such as neuroscience and immunology. This could help to identify new therapeutic targets and improve our understanding of the biological effects of this compound in these fields.
Overall, this compound is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesemethoden
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-3-formylquinazolinone with allyl magnesium bromide to obtain 2-allyl-3-formylquinazolinone. This intermediate is then reacted with 2-methyl-2-propenyl thiol in the presence of a base to yield this compound. The overall yield of this synthesis method is around 40%.
Eigenschaften
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-4-9-17-14(18)12-7-5-6-8-13(12)16-15(17)19-10-11(2)3/h4-8H,1-2,9-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJKGBVRWUJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)

![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)



